2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of 2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one can be approached through various methods. One common method involves the reaction of phenylacetic acid derivatives with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its reactivity and biological activity .
Comparison with Similar Compounds
2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the phenoxy and sulfanyl groups, resulting in different reactivity and biological activity.
2-(2H-Tetrazol-5-yl)phenol: Contains a hydroxyl group instead of a phenoxy group, leading to variations in its chemical and biological properties.
1-Phenyl-2-(1H-tetrazol-5-yl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
61631-54-7 |
---|---|
Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-phenoxy-1-phenyl-2-(2H-tetrazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C15H12N4O2S/c20-13(11-7-3-1-4-8-11)14(22-15-16-18-19-17-15)21-12-9-5-2-6-10-12/h1-10,14H,(H,16,17,18,19) |
InChI Key |
DGSSLNNZWFLDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(OC2=CC=CC=C2)SC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.